molecular formula C21H15FN4O2S3 B2537922 N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 362501-62-0

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2537922
CAS No.: 362501-62-0
M. Wt: 470.56
InChI Key: FTFOXUNHEKTZNN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 2. A sulfanyl acetamide bridge connects this core to a 1,3-benzothiazol-2-yl moiety. The sulfanyl group may improve metabolic stability compared to oxygen analogs .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S3/c22-12-5-7-13(8-6-12)26-19(28)18-15(9-10-29-18)24-21(26)30-11-17(27)25-20-23-14-3-1-2-4-16(14)31-20/h1-8H,9-11H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFOXUNHEKTZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Thienopyrimidine Moiety: This involves the condensation of a thieno[3,2-d]pyrimidine precursor with a fluorophenyl derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and thienopyrimidine intermediates through a sulfanyl linkage, often using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidinone vs. Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidinone

Compound from :

  • Structure: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 4-Ethoxyphenyl substituent (vs. 4-fluorophenyl) may alter electronic effects and metabolic pathways.
  • Implications: The saturated core likely reduces binding to flat enzymatic pockets but improves pharmacokinetic properties .
Thienopyrimidinone vs. Imidazo[2,1-b][1,3]thiazole

Compound from :

  • Structure: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
  • Key Differences: Imidazo[2,1-b][1,3]thiazole core replaces thienopyrimidinone, altering hydrogen-bonding capacity. Pyridine linker introduces basicity and conformational flexibility.
  • Implications: The imidazothiazole system may target different enzymes (e.g., kinases vs. ion channels) .

Substituent Variations

Benzothiazole Substituents

IWP-3 () :

  • Structure: 2-[[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
  • Key Differences:
    • 6-Methyl group on benzothiazole increases lipophilicity (ClogP +0.5).
  • Biological Relevance: IWP-3 is a known Wnt pathway inhibitor, suggesting the methyl group enhances target engagement .

Anticonvulsant Analogs () :

  • Structure: 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas
  • Key Differences: Urea linkage instead of acetamide. Azetidinone core replaces thienopyrimidinone.
  • Activity: Fluorine or methyl at benzothiazole’s 6-position improves anticonvulsant efficacy (100% protection in MES model for 5f, 5n, 5p) .

Pharmacological and Toxicological Profiles

Compound Core Structure Key Substituents Activity/Toxicity Findings Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-Fluorophenyl, benzothiazole Not explicitly reported (inference: Wnt/kinase modulation)
IWP-3 Thieno[3,2-d]pyrimidinone 6-Methylbenzothiazole Wnt inhibitor (IC50 ~0.1–1 µM)
Derivatives Azetidinone 6-F/CH3-benzothiazole, urea Anticonvulsant (MES model), non-toxic at 30 mg/kg
Compound Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl, pyridine Unreported activity; structural similarity to kinase inhibitors

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and a thieno[3,2-d]pyrimidine derivative. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques. The detailed synthesis pathway can be summarized as follows:

  • Formation of the Benzothiazole Ring : The initial step often involves the condensation of appropriate thioketones with ortho-amino thiophenols.
  • Thieno[3,2-d]pyrimidine Formation : Subsequent cyclization reactions lead to the formation of the thieno[3,2-d]pyrimidine structure.
  • Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological properties:

Antimicrobial Activity

Recent research has highlighted the compound's significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Studies indicate that the compound exhibits inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 15 to 30 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30
  • Fungal Activity : The compound also demonstrates antifungal activity against Candida albicans and Aspergillus niger, with MIC values reported at approximately 25 µg/mL for both organisms.

Antiviral Properties

The antiviral potential of this compound has been examined in several studies. It has shown promising results against viruses such as HSV-1 (Herpes Simplex Virus Type 1):

  • Inhibition of Viral Replication : In vitro assays revealed that at concentrations of 50 µM, the compound could inhibit HSV replication by up to 91% in Vero cells with low cytotoxicity (CC50 > 600 µM) .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study conducted by Güzel-Akdemir et al. (2020) evaluated a series of similar compounds for their antimycobacterial properties and established a structure–activity relationship (SAR) indicating that modifications to the thieno-pyrimidine core could enhance activity against Mycobacterium tuberculosis.
  • Antiviral Mechanism Exploration : Research by Han et al. (2021) explored the mechanism by which similar heterocyclic compounds exert antiviral effects. It was concluded that such compounds may interfere with viral entry or replication processes.

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